molecular formula C32H52O3 B123367 Testosterone tridecanoate CAS No. 488836-58-4

Testosterone tridecanoate

Cat. No.: B123367
CAS No.: 488836-58-4
M. Wt: 484.8 g/mol
InChI Key: MOFKIKISDIQWLD-NQPKZJONSA-N
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Description

Testosterone tridecanoate is a synthetic ester of testosterone, a primary male sex hormone and anabolic steroid. It is known for its role in the development and maintenance of male reproductive tissues, as well as secondary sexual characteristics. The compound has a molecular formula of C32H52O3 and a molecular weight of 484.75 g/mol . This compound is used in various therapeutic applications, particularly in testosterone replacement therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Testosterone tridecanoate is synthesized through the esterification of testosterone with tridecanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Testosterone tridecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Testosterone tridecanoate has a wide range of scientific research applications:

Mechanism of Action

Testosterone tridecanoate exerts its effects by acting on androgen receptors. It is hydrolyzed in vivo to release testosterone, which then binds to androgen receptors in target tissues. This binding induces gene expression that leads to the development and maintenance of male reproductive tissues and secondary sexual characteristics. The compound also undergoes conversion to dihydrotestosterone (DHT) and estradiol, which further modulate its effects .

Comparison with Similar Compounds

  • Testosterone undecanoate
  • Testosterone enanthate
  • Testosterone cypionate
  • Testosterone propionate

Comparison: Testosterone tridecanoate is unique due to its longer ester chain, which provides a prolonged duration of action compared to other testosterone esters. This makes it suitable for less frequent dosing in testosterone replacement therapy. Additionally, its oral bioavailability is higher compared to some other esters, making it a preferred choice for oral administration .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] tridecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-4-5-6-7-8-9-10-11-12-13-14-30(34)35-29-18-17-27-26-16-15-24-23-25(33)19-21-31(24,2)28(26)20-22-32(27,29)3/h23,26-29H,4-22H2,1-3H3/t26-,27-,28-,29-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFKIKISDIQWLD-NQPKZJONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488836-58-4
Record name Testosterone tridecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488836584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TESTOSTERONE TRIDECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33T917L157
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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